molecular formula C23H11F3N2O4 B303224 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione

5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B303224
M. Wt: 436.3 g/mol
InChI Key: CBQMFJSGGPTLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promise in preclinical studies and has been the focus of ongoing research in recent years.

Mechanism of Action

5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione exerts its anti-cancer effects by inhibiting the activity of several signaling pathways that are important for cancer cell survival and proliferation. Specifically, this compound targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) pathways, which are known to be dysregulated in many types of cancer. By inhibiting these pathways, 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione can induce apoptosis (programmed cell death) in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione has been shown to have other biochemical and physiological effects. For example, this compound can modulate the activity of immune cells, such as T cells and natural killer cells, which may contribute to its anti-tumor activity. 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione has also been shown to reduce inflammation in animal models of autoimmune diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione is its specificity for BTK and ITK pathways, which reduces the risk of off-target effects and toxicity. Additionally, this compound has shown promising results in preclinical studies, suggesting that it may be an effective treatment option for various types of cancer. However, there are also some limitations to using 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione in lab experiments. For example, this compound may have limited efficacy in certain types of cancer or in patients with specific genetic mutations. Additionally, further studies are needed to determine the optimal dosing and administration of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione in humans.

Future Directions

There are several future directions for research on 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione. One area of focus is the development of combination therapies that incorporate this compound with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is the investigation of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione in specific types of cancer, such as lymphoma or leukemia, to determine its efficacy and safety. Additionally, further studies are needed to understand the long-term effects of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione on immune function and inflammation, as well as its potential use in the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione involves several steps, including the reaction of 4-aminobenzoic acid with phthalic anhydride to form 4-(carboxymethyl)phthalic acid. This compound is then reacted with 2-nitroaniline to form the intermediate 5-nitro-2-(4-(carboxymethyl)phthalimido)aniline. Reduction of the nitro group with palladium on carbon and hydrogen gas yields 5-amino-2-(4-(carboxymethyl)phthalimido)aniline, which is then reacted with 4-trifluoromethylphenyl isocyanate to form 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione has been studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that this compound can inhibit the growth and survival of cancer cells, both in vitro and in vivo. 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.

properties

Product Name

5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione

Molecular Formula

C23H11F3N2O4

Molecular Weight

436.3 g/mol

IUPAC Name

5-(4-oxo-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C23H11F3N2O4/c24-23(25,26)13-6-8-14(9-7-13)28-20(29)15-10-5-12(11-17(15)21(28)30)19-27-18-4-2-1-3-16(18)22(31)32-19/h1-11H

InChI Key

CBQMFJSGGPTLSN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.